molecular formula C18H22 B1584294 4-Methyl-4'-pentyl-1,1'-biphenyl CAS No. 64835-63-8

4-Methyl-4'-pentyl-1,1'-biphenyl

Cat. No. B1584294
CAS RN: 64835-63-8
M. Wt: 238.4 g/mol
InChI Key: ZGBOHJUSTPZQPL-UHFFFAOYSA-N
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Description

“4-Methyl-4’-pentyl-1,1’-biphenyl” is a chemical compound with the molecular formula C18H22 . It has an average mass of 238.367 Da and a monoisotopic mass of 238.172150 Da . It is primarily used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .


Molecular Structure Analysis

The molecular structure of “4-Methyl-4’-pentyl-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a methyl group attached to one ring and a pentyl group attached to the other .


Physical And Chemical Properties Analysis

“4-Methyl-4’-pentyl-1,1’-biphenyl” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Liquid Crystal Phases and Molecular Dynamics

5CB's role in liquid crystal phases, particularly cyanobiphenyl liquid crystals, has been extensively studied. The alignment and conformation of biphenyl in the liquid-crystal phases of 5CB, along with its order, interconnection between orientation, and local positional order in smectic phases, provide insights into liquid crystal technology and material science applications. The use of molecular dynamics (MD) simulations and liquid-crystal nuclear magnetic resonance (LXNMR) measurements facilitates a deeper understanding of these properties (Pizzirusso et al., 2014).

Dynamics in Polymer Matrices

Investigations into the dynamics of 5CB dissolved in polymer matrices explore the impact of side-chain structures on dielectric relaxation, offering potential advancements in polymer technology and materials science. This research is pivotal for understanding glass transition phenomena and the interplay between molecular motion and polymer matrix properties (Nobukawa et al., 2013).

Optical and Dielectric Properties

The exploration of 5CB's dielectric properties, including its relaxation times and behavior in the isotropic phase, aids in the development of liquid crystal displays and other optical devices. Research in this area contributes to the optimization of liquid crystal technology for better performance and efficiency (Urban et al., 1999).

Molecular Orientation and Conformation

Studies on the molecular orientation and conformation of 5CB at interfaces, utilizing second-order nonlinear optics, provide valuable information for the development of novel optical and electronic devices. This research helps in mapping out the orientation and conformation of molecules at interfaces, which is crucial for the design of surface coatings and treatments in various technological applications (Zhuang et al., 1999).

Solar Cell Applications

The structural and optical properties of composite films incorporating 5CB-like molecules have implications for organic solar cells. Understanding the relation between molecular structure and film properties can lead to more efficient solar energy harvesting materials, highlighting 5CB's potential in renewable energy technologies (Erb et al., 2005).

Safety And Hazards

The safety information available indicates that “4-Methyl-4’-pentyl-1,1’-biphenyl” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-4-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-3-4-5-6-16-9-13-18(14-10-16)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBOHJUSTPZQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2070130
Record name 1,1'-Biphenyl, 4-methyl-4'-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-pentyl-1,1'-biphenyl

CAS RN

64835-63-8
Record name 4-Methyl-4′-pentyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64835-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-methyl-4'-pentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064835638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 4-methyl-4'-pentyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Biphenyl, 4-methyl-4'-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2070130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-4'-pentyl-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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